Sodium aluminosilicate

概要

説明

Sodium aluminosilicate refers to a group of compounds containing sodium, aluminium, silicon, and oxygen, which may also include water. These compounds are found both naturally and synthetically. Naturally occurring forms include minerals like albite and jadeite, while synthetic forms are often used in various industrial applications. This compound is widely recognized for its use as a food additive (E554), where it acts as an anticaking agent .

準備方法

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common approach involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is the sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . These methods influence the morphology, dispersion, and porous structure of the resulting crystals.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium silicate with aluminum compounds under controlled conditions. The process parameters, such as temperature, pH, and concentration, are carefully monitored to achieve the desired product quality .

化学反応の分析

Dissolution in Aqueous Environments

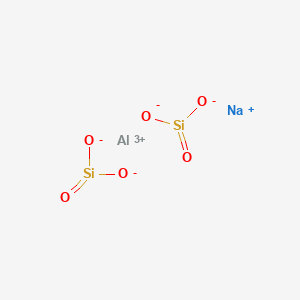

Sodium aluminosilicate dissolves incongruently in water, releasing Na⁺, Al³⁺, and silicate species. The dissolution kinetics depend on the Si/Al ratio and pH:

| Parameter | Low Si/Al (1.0) | Medium Si/Al (1.5) | High Si/Al (2.0–3.0) |

|---|---|---|---|

| Log Ksp (solubility) | -4.2 | -5.1 | -6.3 |

| Al release rate | Fast | Moderate | Slow |

| Si release rate | Slow | Moderate | Fast |

Dissolution follows the reaction:

Higher Si/Al ratios increase silicate network stability, reducing Al leaching .

Ion Exchange and Hydration Reactions

In hydrated systems, this compound undergoes Na⁺ ⇌ H⁺ exchange, forming silanol (Si–OH) and aluminol (Al–OH) groups:

-

Surface reactions :

Molecular dynamics simulations show water penetrates up to 2 nm into the glass matrix within 4 ns, forming hydroxylated surfaces .

Hydrolysis and Structural Degradation

Aluminosilicate frameworks degrade via hydrolysis:

-

Al–O–Al bond cleavage :

-

Si–O–Al bond cleavage :

Leaching of Na⁺ destabilizes the structure, increasing Al mobility by 70% compared to Si . This leads to gel swelling (up to 4% volume expansion) and reduced mechanical strength:

| Leaching Ratio (%) | Tensile Strength Loss (%) | Young’s Modulus Loss (%) |

|---|---|---|

| 25 | 18 | 24 |

| 50 | 36 | 48 |

| 100 | 72 | 96 |

Data derived from ReaxFF simulations .

Reactivity in Alkaline Conditions

In high-pH environments (e.g., geopolymers), this compound forms hydrated gels (N–A–S–H) with chain-like or cross-linked structures . The gel composition evolves during curing:

| Curing Time (Days) | Q⁴(3Al) (%) | Q⁴(2Al) (%) | Q⁴(1Al) (%) |

|---|---|---|---|

| 7 | 28 | 41 | 31 |

| 28 | 15 | 35 | 50 |

29Si NMR data showing increased silicate polymerization over time .

Catalytic and Surface Reactivity

This compound acts as a catalyst in specific reactions:

-

Proton transfer : Facilitated by silanol groups, enabling acid-base catalysis .

-

Oxidation reactions : Surface defects (e.g., undercoordinated Al³⁺) promote redox activity .

Key Factors Influencing Reactivity

-

Si/Al ratio : Higher ratios reduce Al leaching but increase silicate dissolution .

-

Alkali content : Excess Na⁺ stabilizes AlO₄⁻ tetrahedra, inhibiting hydrolysis .

-

Crystallinity : Amorphous phases react faster than crystalline analogs .

These insights guide applications in geopolymer cement, glass design, and nuclear waste immobilization .

科学的研究の応用

Construction Industry

Sodium aluminosilicate plays a crucial role in the construction industry, particularly in the formulation of cement and concrete. It is used to create this compound hydrate (N-A-S-H) gels, which enhance the mechanical properties and durability of concrete. Recent studies have shown that these gels can improve the thermodynamic stability of concrete structures by providing a waterproof barrier when in contact with moisture .

Case Study: Thermodynamic Properties of N-A-S-H

- Researchers conducted a systematic investigation into the thermodynamic properties of N-A-S-H gels. They characterized the gels using techniques such as multinuclear solid-state nuclear magnetic resonance spectroscopy and X-ray diffraction to understand their dissolution behavior and stability under various conditions .

Environmental Protection

This compound is utilized as an adsorbent for heavy metals and organic compounds in wastewater treatment processes. Its ability to interact with metal ions makes it an effective material for removing contaminants from industrial effluents .

Case Study: Adsorption Mechanisms

- Studies have demonstrated that this compound can effectively adsorb heavy metals from aqueous solutions, thereby reducing environmental pollution. The adsorption capacity and mechanisms were analyzed through batch experiments, revealing its potential for large-scale applications in environmental remediation .

Rubber and Plastics Industry

In the rubber industry, this compound is employed as a filler to enhance the mechanical properties of rubber products. It provides good processability and improves vulcanization characteristics, making it suitable for manufacturing technical rubber components through extrusion or injection molding processes .

Table: Properties of this compound in Rubber Applications

| Property | Value |

|---|---|

| Reinforcing Nature | Moderate |

| Processability | High |

| Vulcanization Properties | Enhanced |

Glass Manufacturing

This compound is an essential component in glass production, particularly in formulating high-performance glasses such as Corning® Gorilla® Glass. The addition of alumina improves mechanical strength and chemical durability while modifying other properties like ionic conductivity .

Research Findings on Glass Properties

- A study utilizing molecular dynamics simulations explored how varying the aluminum-to-sodium ratio affects the structural properties of this compound glasses. Results indicated that increasing aluminum content enhances mechanical properties such as bulk modulus and shear modulus, making these glasses more robust for industrial applications .

Chemical Processing

This compound is also significant in chemical processing, particularly as an intermediate in the synthesis of other chemical compounds. Its role in facilitating reactions and improving yields has been documented in various industrial processes .

Case Study: Synthesis and Solubility

- Research on the solubility of this compound in alkaline solutions has provided insights into optimizing conditions for its synthesis. Factors such as temperature and concentration were analyzed to determine their effects on crystallization rates and product quality .

Summary of Applications

This compound's versatility is evident across multiple sectors:

- Construction : Enhances concrete durability.

- Environmental Science : Acts as an adsorbent for pollutants.

- Rubber Manufacturing : Improves mechanical properties.

- Glass Production : Increases strength and durability.

- Chemical Processing : Serves as a crucial intermediate.

作用機序

The mechanism of action of sodium aluminosilicate primarily involves its ability to act as a molecular sieve. This property allows it to selectively adsorb molecules based on size and polarity. The compound’s three-dimensional aluminosilicate framework provides a network of pores and channels that facilitate this selective adsorption . In biological applications, this compound can immobilize enzymes or other biomolecules, enhancing their stability and activity .

類似化合物との比較

Albite (NaAlSi3O8): A naturally occurring sodium aluminosilicate mineral.

Jadeite (NaAlSi2O6): Another naturally occurring mineral with similar composition.

Synthetic Zeolites: Such as zeolite A (Na12Al12Si12O48·27H2O) and analcime (Na16Al16Si32O96·16H2O), which have complex structures and are used in various industrial applications.

Uniqueness: this compound is unique due to its versatility and wide range of applications. Its ability to act as a molecular sieve and its stability under various conditions make it a valuable compound in both scientific research and industrial processes .

生物活性

Sodium aluminosilicate (NaAlSiO₄) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine, agriculture, and food safety. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a naturally occurring mineral that can also be synthesized. Its structure consists of a three-dimensional framework of silica (SiO₂) and alumina (Al₂O₃), which contributes to its unique properties:

- High Surface Area : This enhances adsorption capabilities.

- Ion Exchange Capacity : Allows the compound to interact with various biological molecules.

1. Adsorption of Mycotoxins

One of the significant biological activities of this compound is its ability to adsorb mycotoxins, harmful compounds produced by fungi. A study evaluated a modified hydrated sodium calcium aluminosilicate (HSCAS) for its efficacy in reducing T-2 toxin toxicity in poultry. The results showed that HSCAS significantly improved growth performance and serum biochemistry without adversely affecting nutrient digestibility .

Table 1: Efficacy of Modified HSCAS on T-2 Toxin Toxicity

| Parameter | Control Group | HSCAS Group | Significance |

|---|---|---|---|

| Growth Performance (g) | 1500 | 1650 | p < 0.05 |

| Serum ALT Activity (U/L) | 45 | 30 | p < 0.01 |

| Serum AST Activity (U/L) | 50 | 35 | p < 0.01 |

2. Antibacterial Properties

Recent research has highlighted the antibacterial properties of modified aluminosilicates against nontuberculous mycobacteria. Customized nanozeolites and geopolymers were developed to enhance ion exchange and adsorption capabilities, demonstrating significant effectiveness in treating skin and soft tissue infections (SSTIs) .

Case Study: Antibacterial Efficacy of Nanozeolites

In vitro studies showed that ion-exchanged nanozeolites exhibited substantial antibacterial activity, effectively reducing bacterial load in infected tissues when applied topically.

3. Food Additive Applications

This compound is commonly used as a food additive due to its anticaking properties. The European Food Safety Authority (EFSA) assessed its safety and concluded that it is safe for use in animal feed at specified concentrations .

Table 2: Safety Assessment of this compound as Food Additive

| Parameter | Acceptable Daily Intake (ADI) | |

|---|---|---|

| This compound | Not specified | Safe at proposed levels |

Research Findings and Mechanisms

The biological activity of this compound is attributed to several mechanisms:

- Adsorption : Its high surface area allows for effective binding with toxins and pathogens.

- Ion Exchange : Facilitates the release of antimicrobial metal ions such as silver or copper, enhancing antibacterial effects .

- Stabilization : In food systems, it prevents moisture absorption, thereby maintaining product quality.

特性

IUPAC Name |

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。